S-Nitroso-N-acetylpenicillamine

Nitric oxide donor S-nitrosothiol Copper catalysis

Researchers requiring reproducible NO-mediated signaling data face variability from inappropriate NO donor selection. SNAP is a Cu²⁺-triggered S-nitrosothiol delivering controlled NO release without enzymatic activation, eliminating a critical source of inter-experimental inconsistency. • Superior antiplatelet potency: IC50 = 7.1 µM vs. SNP (28.0 µM) and SIN-1 (13.6 µM); balanced vasorelaxant EC50 = 305.7 nM • Effective hypoxic radiosensitizer; sustains µM NO release where SIN-1 and SNP fail to produce detectable NO • ≥97% purity; green crystalline solid; store at -20°C under argon; dry ice shipping

Molecular Formula C7H12N2O4S
Molecular Weight 220.24
CAS No. 273921-90-7; 67776-06-1
Cat. No. B2644003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Nitroso-N-acetylpenicillamine
CAS273921-90-7; 67776-06-1
Molecular FormulaC7H12N2O4S
Molecular Weight220.24
Structural Identifiers
SMILESCC(=O)NC(C(=O)O)C(C)(C)SN=O
InChIInChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1
InChIKeyZIIQCSMRQKCOCT-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





S-Nitroso-N-acetylpenicillamine (SNAP) Overview


S-Nitroso-N-acetylpenicillamine (SNAP, CAS 67776-06-1 / 79032-48-7) is a synthetic S-nitrosothiol (RSNO) that serves as a nitric oxide (NO) donor for biomedical research [1]. As a member of the RSNO class, SNAP stabilizes the highly reactive NO free radical, enabling controlled delivery of this signaling molecule in vitro and in vivo [2]. It is a green crystalline solid that spontaneously releases NO upon dissolution in aqueous media, with a half-life ranging from 4.6 to 10 hours depending on experimental conditions . SNAP is widely used as a pharmacological tool to investigate NO-mediated physiological processes including vasodilation, platelet aggregation inhibition, and cell signaling [3].

Why SNAP Is Not Interchangeable with Other NO Donors


Substituting SNAP with another NO donor such as S-nitrosoglutathione (GSNO), sodium nitroprusside (SNP), or 3-morpholinosydnonimine (SIN-1) can produce fundamentally different experimental outcomes due to divergent NO release mechanisms, stability profiles, and biological activity spectra. Unlike GSNO, which requires enzymatic cleavage by γ-glutamyl transpeptidase for NO liberation, SNAP undergoes direct metal ion-catalyzed decomposition, yielding distinct release kinetics [1]. Furthermore, the vasorelaxant and antiplatelet potencies of these donors vary substantially, with EC50/IC50 ratios differing by orders of magnitude across compounds [2]. These mechanistic and pharmacological differences mean that data generated with one NO donor cannot be reliably extrapolated to another, making compound-specific selection critical for experimental reproducibility and valid cross-study comparison [3]. The following quantitative evidence guide provides the specific, comparator-based data necessary to inform SNAP procurement decisions.

SNAP Quantitative Evidence Guide


Copper-Catalyzed NO Release vs. GSNO

SNAP undergoes rapid catalytic decomposition in the presence of trace copper ions (Cu²⁺), whereas GSNO is minimally affected by copper, requiring enzymatic cleavage for efficient NO release [1]. This mechanistic divergence has been quantitatively demonstrated through kinetic studies showing that copper ion catalysis greatly accelerates SNAP decomposition but has little effect on GSNO [2].

Nitric oxide donor S-nitrosothiol Copper catalysis

Vasorelaxant Potency vs. SIN-1 and SNP

In a direct comparative study using rabbit aortic strips, SNAP exhibited vasorelaxant potency (EC50 = 305.7 nM) that was intermediate between sodium nitroprusside (124.5 nM) and SIN-1 (510.0 nM) [1]. However, SNAP displayed the most potent antiplatelet activity among the tested NO donors, with an IC50 of 7.1 µM compared to SIN-1 (13.6 µM) and sodium nitroprusside (28.0 µM) [2]. The selectivity ratio (EC50/IC50) for SNAP was 0.043, indicating a different functional profile than sodium nitroprusside, which was significantly more selective as a vasorelaxant (EC50/IC50 = 0.0043) [3].

Vasodilation Vascular smooth muscle EC50

Sustained NO Release and Hypoxic Radiosensitization

In a comparative evaluation of four NO donors for hypoxic cell radiosensitization, both SNAP and GSNO released sustained NO concentrations in the micromolar range and significantly radiosensitized hypoxic cells to an extent comparable to molecular oxygen at 1.0 mM concentration [1]. In contrast, SIN-1 and SNP released no detectable NO concentrations under identical conditions and failed to enhance the hypoxic radiation response to the same degree [2].

Radiosensitization Hypoxia Nitric oxide donor

Aqueous Buffer Stability: Comparison with GSNO

A comparative stability study revealed that SNAP exhibits maximal stability in aqueous solutions at neutral pH when no buffer species are present, with stability decreasing as buffer concentration increases [1]. This behavior contrasts with GSNO, whose stability profile shows different buffer dependence [2]. The underlying mechanism is attributed to SNAP being more stable at mildly acidic pH, where its decomposition-induced pH drop creates a self-stabilizing effect that buffers can disrupt [3].

S-nitrosothiol stability Buffer concentration pH dependence

Vascular Smooth Muscle Protein Synthesis Inhibition vs. SNP

In cultured rabbit aortic smooth muscle cells, both SNAP and SNP caused dose-dependent inhibition of total protein synthesis, but SNAP achieved a greater maximum reduction [1]. At the tested concentration ranges (SNAP: 0.4-1.2 mmol/L; SNP: 0.1-0.5 mmol/L), SNAP inhibited the relative rate of protein synthesis by up to 87%, compared to a maximum of 80% inhibition achieved with SNP [2]. Both compounds also inhibited collagen synthesis to approximately equal extents relative to total protein inhibition [3].

Vascular smooth muscle Protein synthesis inhibition Collagen synthesis

SNAP Optimal Application Scenarios


Copper-Triggered NO Release in Vitro

SNAP is the preferred S-nitrosothiol for experiments where NO release must be triggered by trace metal ions (Cu²⁺) rather than enzymatic cleavage. Unlike GSNO, which is largely copper-insensitive and requires γ-glutamyl transpeptidase activity for NO liberation, SNAP undergoes rapid catalytic decomposition in the presence of copper, enabling straightforward experimental control over NO generation timing [1]. This property makes SNAP particularly suitable for cell-free systems, isolated tissue baths, and assays where enzymatic activity is absent or must be controlled independently.

Hypoxic Radiosensitization and Sustained NO Delivery

SNAP is among the most effective NO donors for hypoxic cell radiosensitization studies, demonstrating sustained micromolar NO release and radiosensitization efficacy comparable to molecular oxygen at 1.0 mM [2]. In contrast, SIN-1 and SNP fail to produce detectable NO or meaningful radiosensitization under identical hypoxic conditions. Researchers developing NO-based radiosensitization strategies or requiring sustained, physiologically relevant NO concentrations should procure SNAP rather than non-thiol NO donors, as the latter may yield false-negative results in hypoxia models.

Vascular Smooth Muscle Protein and Collagen Synthesis Inhibition

For vascular biology studies quantifying NO-mediated inhibition of vascular smooth muscle cell protein synthesis, SNAP provides superior maximal efficacy compared to sodium nitroprusside, achieving up to 87% inhibition versus 80% for SNP at comparable concentration ranges [3]. This enhanced inhibitory capacity makes SNAP the preferred reagent for experiments requiring robust suppression of total protein and collagen production in vascular smooth muscle cultures, particularly when characterizing the maximal NO-mediated antiproliferative response.

Balanced Vasorelaxant and Antiplatelet Activity

SNAP occupies a unique pharmacological niche among NO donors, exhibiting potent antiplatelet activity (IC50 = 7.1 µM) that is superior to both SNP (IC50 = 28.0 µM) and SIN-1 (IC50 = 13.6 µM), while maintaining intermediate vasorelaxant potency (EC50 = 305.7 nM) [4]. This balanced profile, reflected in its EC50/IC50 ratio of 0.043, makes SNAP the optimal choice for studies investigating the dual vascular and hemostatic effects of NO, particularly when SNP's pure vasorelaxant selectivity (ratio = 0.0043) would inadequately model physiological NO signaling that involves both vessel relaxation and platelet modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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